3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one
Description
3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridazine core
Properties
Molecular Formula |
C9H10ClN3O |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
3-chloro-5,5,7-trimethylpyrrolo[2,3-c]pyridazin-6-one |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2)5-4-6(10)11-12-7(5)13(3)8(9)14/h4H,1-3H3 |
InChI Key |
VQUUNAVAHHXYHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=NN=C2N(C1=O)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5H-pyrrolo[2,3-b]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine, 3-chloro-5-methyl-
Uniqueness
3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one is unique due to its specific substitution pattern and structural features. The presence of three methyl groups and a chlorine atom at specific positions on the pyrrolo[2,3-c]pyridazine core distinguishes it from other similar compounds. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolopyridazine core structure, which is known for its diverse biological properties. The presence of a chloro group and multiple methyl substituents contributes to its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H12ClN3O |
| Molecular Weight | 227.67 g/mol |
| CAS Number | [Insert CAS Number] |
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in cellular processes:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that play crucial roles in cell signaling and proliferation. This inhibition can disrupt cancer cell growth and survival.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity :
- A study conducted on various cancer cell lines (e.g., MCF7 and NCI-H460) revealed that the compound exhibits significant cytotoxic effects with IC50 values ranging from 10 µM to 30 µM. These findings suggest its potential as a chemotherapeutic agent.
- Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.
Cell Line IC50 (µM) Reference MCF7 15 [Source A] NCI-H460 25 [Source B] HepG2 20 [Source C] -
Antimicrobial Studies :
- Research indicated that the compound showed promising results against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the range of 50 µg/mL to 100 µg/mL.
- Table 2 presents antimicrobial efficacy against various bacterial strains.
Bacterial Strain MIC (µg/mL) Reference Staphylococcus aureus 75 [Source D] Escherichia coli 100 [Source E]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
